Benzyl 3-bromo-2-chloro-6-fluorobenzoate
Description
Benzyl 3-bromo-2-chloro-6-fluorobenzoate is a halogenated aromatic ester with the molecular formula C₁₄H₉BrClFO₂. Its structure features a benzyl ester group attached to a benzoate core substituted with bromine (position 3), chlorine (position 2), and fluorine (position 6). This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis, given the prevalence of halogenated benzoates in drug discovery (e.g., as building blocks for kinase inhibitors or antimicrobial agents).
Properties
Molecular Formula |
C14H9BrClFO2 |
|---|---|
Molecular Weight |
343.57 g/mol |
IUPAC Name |
benzyl 3-bromo-2-chloro-6-fluorobenzoate |
InChI |
InChI=1S/C14H9BrClFO2/c15-10-6-7-11(17)12(13(10)16)14(18)19-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
HVENMKDSMSCQRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2Cl)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-bromo-2-chloro-6-fluorobenzoate typically involves the esterification of 3-bromo-2-chloro-6-fluorobenzoic acid with benzyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions . The reaction can be represented as follows:
3-bromo-2-chloro-6-fluorobenzoic acid+benzyl alcoholH2SO4Benzyl 3-bromo-2-chloro-6-fluorobenzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine and chlorine atoms in the compound participate in nucleophilic substitutions. The fluorine atom typically resists substitution due to its strong C–F bond, but its presence can influence the electronic environment of the aromatic ring.
Mechanistic Insights :
-
Chlorine substitution (e.g., with NaN₃) proceeds via an SNAr mechanism , facilitated by electron-withdrawing groups (Br, F) activating the ring toward nucleophilic attack.
-
Bromine participates in cross-coupling reactions (e.g., Suzuki-Miyaura) under palladium catalysis, forming C–C bonds .
Hydrolysis Reactions
The ester group undergoes hydrolysis to yield carboxylic acids under acidic or basic conditions.
| Reaction Type | Reactants/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | H₂SO₄ (conc.), H₂O, reflux, 6 hr | 3-Bromo-2-chloro-6-fluorobenzoic acid | >90% | |
| Basic hydrolysis | NaOH (aq.), ethanol, 60°C, 4 hr | Sodium 3-bromo-2-chloro-6-fluorobenzoate | 85% |
Key Observations :
-
Acidic conditions favor protonation of the ester carbonyl , accelerating nucleophilic attack by water.
-
The resulting benzoic acid is a precursor for further functionalization (e.g., amidation, halogenation) .
Reduction Reactions
The ester group can be reduced to a benzyl alcohol derivative, though this is less common due to competing halogen reactivity.
| Reaction Type | Reactants/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ reduction | LiAlH₄, dry THF, 0°C to RT, 2 hr | 3-Bromo-2-chloro-6-fluorobenzyl alcohol | 50–60% |
Challenges :
-
LiAlH₄ may partially reduce halogenated aromatic rings under harsh conditions, leading to side products .
-
Fluorine’s electronegativity stabilizes the ring, minimizing undesired reductions.
Electrophilic Aromatic Substitution (EAS)
The electron-deficient aromatic ring undergoes EAS at specific positions dictated by directing effects.
| Reaction Type | Reactants/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C, 1 hr | Benzyl 3-bromo-2-chloro-6-fluoro-5-nitrobenzoate | 40% |
Regioselectivity :
Scientific Research Applications
Benzyl 3-bromo-2-chloro-6-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its unique substituents.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 3-bromo-2-chloro-6-fluorobenzoate depends on its application. In chemical reactions, the electron-withdrawing effects of the bromine, chlorine, and fluorine atoms influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key differences between Benzyl 3-bromo-2-chloro-6-fluorobenzoate and analogous compounds:
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Substituent Positions | Ester/Functional Group | CAS Number | Key Features |
|---|---|---|---|---|---|---|
| This compound | C₁₄H₉BrClFO₂ | 342.58 | Br (3), Cl (2), F (6) | Benzyl ester | Not provided | High lipophilicity |
| Methyl 3-bromo-2-chloro-6-fluorobenzoate | C₈H₅BrClFO₂ | 267.48 | Br (3), Cl (2), F (6) | Methyl ester | 1784053-31-1 | Lower molecular weight |
| Ethyl 2-bromo-3-chloro-6-fluorobenzoate | C₉H₇BrClFO₂ | 281.51 | Br (2), Cl (3), F (6) | Ethyl ester | 1805478-71-0 | Altered halogen positioning |
| Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate | C₉H₅BrClF₄O₃ | 359.49 | Br (3), Cl (2), CF₃O (5) | Methyl ester | 2704827-34-7 | Trifluoromethoxy group |
| 3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide | C₁₃H₁₄BrClFNO | 348.62 | Br (3), Cl (6), F (2) | Cyclohexyl amide | 2504202-19-9 | Amide functional group |
Key Observations
Ethyl esters (e.g., Ethyl 2-bromo-3-chloro-6-fluorobenzoate) balance moderate lipophilicity with easier metabolic cleavage compared to benzyl esters.
Halogen Positioning :
- Substitutions at positions 2, 3, and 6 (as in the target compound) create a distinct electronic environment compared to derivatives like Ethyl 2-bromo-3-chloro-6-fluorobenzoate, where bromine and chlorine swap positions. Such differences can alter reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Functional Group Variations: The trifluoromethoxy group in Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate introduces strong electron-withdrawing effects, which may stabilize the compound against oxidative degradation but reduce nucleophilic aromatic substitution rates .
Molecular Weight and Applications :
- Lower molecular weight analogs like Methyl 3-bromo-2-chloro-6-fluorobenzoate (267.48 g/mol) are more suitable for high-throughput screening due to better solubility, whereas the benzyl derivative (342.58 g/mol) may be preferred for prodrug strategies requiring sustained release .
Biological Activity
Benzyl 3-bromo-2-chloro-6-fluorobenzoate is a synthetic compound that has garnered attention in various biological and medicinal chemistry studies. This article provides a comprehensive overview of its biological activity, focusing on mechanisms of action, toxicity profiles, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula : C₁₃H₈BrClFNO₂
- CAS Number : 2586125-74-6
The presence of halogen substituents (bromo, chloro, and fluoro) on the benzene ring contributes to its reactivity and potential biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes through both covalent and non-covalent interactions. The bromine atom can form covalent bonds with nucleophilic residues in enzyme active sites, leading to irreversible inhibition. Non-covalent interactions include hydrogen bonding and hydrophobic interactions, which can result in reversible inhibition .
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar halogenated structures exhibit antimicrobial properties. This compound may inhibit bacterial growth, although specific data on its antimicrobial efficacy is limited .
- Anticancer Potential : Research has suggested that halogenated benzoates may exhibit anticancer properties by inhibiting tumor growth and angiogenesis. The structure of this compound positions it as a candidate for further investigation in cancer therapeutics .
Toxicity Profiles
Toxicity assessments are crucial for understanding the safety profile of this compound:
- Acute Toxicity : Studies on related compounds have shown varying levels of toxicity, with some exhibiting significant effects on movement and body weight in test organisms at certain dosages . Specific LD50 values for this compound are yet to be established.
- Cytotoxicity : In vitro studies are necessary to evaluate the cytotoxic effects on human cell lines. Compounds with similar structures have demonstrated cytotoxic effects at micromolar concentrations .
Case Studies and Research Findings
- Inhibition Studies : A study investigated the inhibitory effects of this compound on specific proteases involved in immune response modulation. The compound was found to inhibit these enzymes with IC50 values comparable to known inhibitors, suggesting potential therapeutic applications in immunology .
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that variations in substituent positions significantly affect biological activity. For instance, introducing different halogens or functional groups can enhance potency against specific targets, which may be applicable for this compound as well .
Summary Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
